(Z)-4-(4-Methoxystyryl)pyridine
Description
(Z)-4-(4-Methoxystyryl)pyridine is a styrylpyridine derivative characterized by a pyridine ring conjugated to a 4-methoxystyrene moiety via a double bond in the Z-configuration. This stereochemistry significantly influences its electronic properties, molecular packing, and biological interactions. The compound is synthesized via Heck coupling or Wittig reactions, with stereochemical control achieved using specific catalysts or reaction conditions . Its methoxy group enhances electron density in the aromatic system, making it a candidate for applications in organic electronics, fluorescent probes, and medicinal chemistry (e.g., as a cholinesterase inhibitor precursor) .
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(Z)-2-(4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2- |
InChI Key |
YOTHHWBAADYJST-IHWYPQMZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares (Z)-4-(4-Methoxystyryl)pyridine with analogs differing in substituent position, electronic nature, or stereochemistry:
Key Observations :
- Stereochemistry : The Z-isomer exhibits distinct NMR shifts (e.g., styryl proton at δ 6.99 vs. δ 6.88 in the E-isomer) due to restricted rotation and altered conjugation .
- Substituent Position : Moving the methoxy group from the para (4-OCH₃) to meta (3-OCH₃) position reduces planarity, lowering fluorescence quantum yield by ~30% in analogous styrylpyridines .
- Electron-Withdrawing Groups : Chloro and iodo substituents (e.g., 2-Cl, 4-I) increase molecular weight and melting points (268–287°C vs. oily E/Z isomers) due to enhanced intermolecular forces .
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